molecular formula C14H17NO5 B5621950 4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate

4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate

Cat. No.: B5621950
M. Wt: 279.29 g/mol
InChI Key: ZMYQWDADCCMMSA-UHFFFAOYSA-N
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Description

4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with an acetyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for higher yields and purity. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: 4-Hydroxy-2-methoxyphenyl morpholine-4-carboxylate.

    Reduction: 4-(2-Hydroxyethyl)-2-methoxyphenyl morpholine-4-carboxylate.

    Substitution: 4-(2-Halophenyl)-2-methoxyphenyl morpholine-4-carboxylate.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The acetyl and methoxy groups can form hydrogen bonds or hydrophobic interactions with the active sites of these targets, modulating their activity. The morpholine ring can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetyl and methoxy groups, along with the morpholine ring, distinguishes it from other similar compounds and enhances its versatility in various applications.

Properties

IUPAC Name

(4-acetyl-2-methoxyphenyl) morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-10(16)11-3-4-12(13(9-11)18-2)20-14(17)15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYQWDADCCMMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)N2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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